Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Description
Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a synthetic dihydropyrimidine derivative characterized by a 1,6-dihydropyrimidine core substituted with a 4-methyl group, a 2-sulfanyl moiety, and a propan-2-yl ester at position 5. The phenyl ring at position 6 is further functionalized with a 2-amino-2-oxoethoxy group. This compound shares structural motifs with pharmacologically active dihydropyrimidines, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
propan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-9(2)24-16(22)14-10(3)19-17(25)20-15(14)11-4-6-12(7-5-11)23-8-13(18)21/h4-7,9,15H,8H2,1-3H3,(H2,18,21)(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPJVMVEXPQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves a multistep process. One common method includes the condensation of appropriate aldehydes, β-ketoesters, and thiourea under acidic conditions to form the dihydropyrimidine core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The pathways involved in its action are complex and may include multiple steps and interactions with various biomolecules .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The compound’s dihydropyrimidine core is conserved across analogues, but substituent variations dictate divergent bioactivity and pharmacokinetic profiles. For example, fluorinated derivatives () show higher metabolic stability, while hydroxylated variants () prioritize rapid clearance .
- Predictive Modeling : Lumping strategies () could group this compound with dihydropyrimidines sharing ester or carboxamide termini for toxicity or efficacy predictions.
- Gaps in Data : Empirical data on solubility, stability, and target binding are lacking. Comparative studies with fluorinated or acetylhydrazine-containing analogues () are recommended to validate hypothesized bioactivity.
Biological Activity
Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydropyrimidine core : This structure is often associated with various pharmacological properties.
- Substituents : The presence of a sulfanyl group and an aminoethoxy side chain enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For example, studies have identified its role in inhibiting Aurora kinase activity, which is crucial for mitotic regulation in cancer cells .
- Antiproliferative Effects : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines. The IC50 values indicate that the compound exhibits potent activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Apoptosis Induction : The mechanism by which this compound induces cell death involves the activation of apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.0091 | Aurora kinase inhibition |
| MDA-MB-231 | 0.028 | Induction of apoptosis |
| HeLa | 0.025 | Cell cycle arrest and apoptosis activation |
Case Studies
Several studies have investigated the biological activity of similar dihydropyrimidine derivatives:
-
Study on Anticancer Properties :
- A recent study synthesized various thienopyrimidine derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features exhibited significant antiproliferative activity, with some derivatives showing IC50 values in the nanomolar range .
- Mechanistic Insights :
- Pharmacokinetic Studies :
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of substituted phenyl precursors with thiourea derivatives. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity of intermediates, while dichloromethane (DCM) aids in purification .
- Temperature Control : Maintain 40–60°C during cyclization to avoid decomposition of the dihydropyrimidine core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of aryl aldehyde to thiourea) .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | DCM, 50°C, 12h | 65–70 | ≥95% |
| Esterification | Ethanol, H2SO4, reflux | 80–85 | ≥98% |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the dihydropyrimidine ring and substituents (e.g., sulfanyl group at C2) .
- HPLC-MS : Quantify purity (>98%) and detect process-related impurities (e.g., unreacted thiourea derivatives) .
- FT-IR : Identify functional groups (e.g., C=O stretch at 1680–1720 cm<sup>-1</sup> for the carboxylate ester) .
Q. How can thermal stability be assessed for formulation studies?
- Methodological Answer : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA : Determine decomposition onset temperature (typically >200°C for similar pyrimidines) .
- DSC : Identify phase transitions (e.g., glass transition or melting points) to guide storage conditions .
Advanced Research Questions
Q. What methodologies are effective for identifying biological targets (e.g., enzymes or receptors) of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs. Focus on the sulfanyl and carboxylate groups for hydrogen bonding .
- Enzyme Assays : Test inhibitory activity against COX-2 or MMP-9 using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .
- Cellular Uptake Studies : Radiolabel the compound (e.g., <sup>14</sup>C) and quantify accumulation in cancer cell lines (e.g., MCF-7) via scintillation counting .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methoxyphenyl) to assess impact on bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., the 2-sulfanyl group enhances binding to cysteine residues in enzymes) .
- Data Analysis : Compare IC50 values and logP (lipophilicity) to correlate structural changes with activity .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (70:30 v/v) to achieve >1 mg/mL solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .
- Surfactant Screening : Test polysorbate 80 or Cremophor EL for enhanced bioavailability in pharmacokinetic studies .
Q. How can metabolic stability and impurity profiling be conducted?
- Methodological Answer :
- LC-MS/MS : Incubate with liver microsomes (human or rodent) to identify major metabolites (e.g., hydrolyzed carboxylate) .
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to detect degradants .
- Impurity Table :
| Impurity ID | Structure | Source | Mitigation |
|---|---|---|---|
| Imp-A | Desulfurized analog | Synthesis | Optimize reaction time |
| Imp-B | Hydrolyzed ester | Storage | Use desiccants at -20°C |
Key Notes
- Contradictions : emphasizes yield optimization via stoichiometric ratios, while prioritizes solvent selection. A balanced approach is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
